molecular formula C6H6N4O B1169180 methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate CAS No. 123060-28-6

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate

Cat. No.: B1169180
CAS No.: 123060-28-6
M. Wt: 150.14 g/mol
InChI Key:
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Description

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes an amino group, a methoxymethylenamino group, and two nitrile groups attached to a central alkene unit. Its versatility and reactivity make it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate typically involves the reaction of diaminomaleonitrile with methoxyacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Scientific Research Applications

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of multiple functional groups, including amino, methoxymethylenamino, and nitrile groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate can be compared with similar compounds such as diaminomaleonitrile and malononitrile dimer. These compounds share structural similarities but differ in their reactivity and applications. For example:

    Diaminomaleonitrile: Composed of two amino groups and two nitrile groups bonded to a central alkene unit.

    Malononitrile dimer: Known for its high reactivity and versatility in organic synthesis.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOFYQKDSXQUCR-DNXVOADVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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